molecular formula C16H14 B1605548 di-p-Tolylacetylene CAS No. 2789-88-0

di-p-Tolylacetylene

Cat. No.: B1605548
CAS No.: 2789-88-0
M. Wt: 206.28 g/mol
InChI Key: OFDOCXDLDQXWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-p-Tolylacetylene: is an organic compound with the chemical formula C₁₆H₁₄. It appears as white to light yellow crystals or powder. This compound is characterized by its strong olefinic properties, high thermal stability, and chemical stability. It is soluble in many organic solvents and is widely used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-p-Tolylacetylene can be synthesized through the copper oxidation reaction of benzene to obtain phenyl acetylene, followed by a methylation reaction to yield the final product . Another method involves the reaction of benzil with hydrazine hydrate to form benzil dihydrazone, which is then treated with mercuric oxide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Di-p-Tolylacetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Di-p-Tolylacetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-p-Tolylacetylene involves its interaction with molecular targets through its olefinic properties. It can participate in various chemical reactions, forming intermediates that interact with biological molecules or industrial materials. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and properties .

Comparison with Similar Compounds

  • Diphenylacetylene
  • α-Naphthylphenylacetylene
  • 1,2-Di-p-tolylethyne

Comparison: Di-p-Tolylacetylene is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust materials. Compared to diphenylacetylene, it has additional methyl groups that enhance its solubility and reactivity. α-Naphthylphenylacetylene, on the other hand, has a different aromatic structure, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDOCXDLDQXWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334323
Record name di-p-Tolylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2789-88-0
Record name di-p-Tolylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di-p-Tolylacetylene
Reactant of Route 2
Reactant of Route 2
di-p-Tolylacetylene
Reactant of Route 3
Reactant of Route 3
di-p-Tolylacetylene
Reactant of Route 4
Reactant of Route 4
di-p-Tolylacetylene
Reactant of Route 5
Reactant of Route 5
di-p-Tolylacetylene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
di-p-Tolylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.